Unveiling Cyclothiazomycin: A Technical Guide to its Discovery and Isolation from Streptomyces sp.
Unveiling Cyclothiazomycin: A Technical Guide to its Discovery and Isolation from Streptomyces sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of Cyclothiazomycin, a potent thiopeptide natural product derived from Streptomyces species. This document details the experimental protocols, quantitative data, and biological significance of this unique bicyclic peptide, offering a comprehensive resource for researchers in natural product chemistry, drug discovery, and microbial biotechnology.
Introduction
Cyclothiazomycin is a member of the ribosomally synthesized and post-translationally modified peptides (RiPPs), specifically classified as a thiopeptide.[1] These natural products are renowned for their complex molecular architecture and diverse biological activities. First isolated in 1991 from Streptomyces sp. NR0516, Cyclothiazomycin A was identified as an inhibitor of human plasma renin.[2] Subsequent research led to the discovery of several analogs, including Cyclothiazomycin B1 and B2 from Streptomyces sp. A307, which exhibit inhibitory activity against RNA polymerase and possess antifungal properties.[3][4] The intricate structure of Cyclothiazomycins, featuring a bicyclic scaffold composed of thiazolines, thiazoles, and a trisubstituted pyridine (B92270) core, presents a fascinating subject for chemical and biological investigation.[1][4]
Discovery and Producing Organisms
The journey of Cyclothiazomycin began with the screening of microbial metabolites for novel biological activities. The key producing organisms identified to date are:
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Streptomyces sp. NR0516: This strain was the source of the first discovered analog, Cyclothiazomycin A .[2]
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Streptomyces sp. A307: This species was found to produce Cyclothiazomycin B1 and its isomer, Cyclothiazomycin B2 .[3]
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Streptomyces hygroscopicus 10-22: This strain was later identified to produce a compound identical to Cyclothiazomycin A, initially named 5102-II.[4]
Experimental Protocols
This section details the methodologies for the fermentation, extraction, purification, and structure elucidation of Cyclothiazomycin, based on published literature.
Fermentation of Streptomyces sp.
Objective: To cultivate the producing Streptomyces strain to induce the production of Cyclothiazomycin.
Protocol for Streptomyces sp. NR0516 (for Cyclothiazomycin A):
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Seed Culture:
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Prepare a seed medium containing (per liter): Glucose 10 g, Soluble Starch 20 g, Yeast Extract 5 g, Meat Extract 5 g, Polypeptone 5 g, and CaCO₃ 4 g. Adjust the pH to 7.0 before sterilization.
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Inoculate the seed medium with a loopful of spores or a vegetative mycelial suspension of Streptomyces sp. NR0516.
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Incubate at 28°C for 48 hours on a rotary shaker.
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Production Culture:
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Prepare a production medium containing (per liter): Soluble Starch 50 g, Glucose 10 g, Cottonseed Meal 20 g, Meat Extract 5 g, and CaCO₃ 4 g. Adjust the pH to 7.0 before sterilization.
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Inoculate the production medium with 2% (v/v) of the seed culture.
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Incubate at 28°C for 96 hours with vigorous aeration and agitation in a fermenter.
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Extraction and Isolation
Objective: To extract the crude Cyclothiazomycin from the fermentation broth and purify it to homogeneity.
Protocol for Cyclothiazomycin A:
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Extraction:
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After fermentation, adjust the pH of the whole broth to 4.0.
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Extract the broth twice with an equal volume of n-butanol.
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Combine the n-butanol extracts and concentrate under reduced pressure to yield a crude extract.
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Column Chromatography:
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QAE-Toyopearl Column Chromatography:
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Dissolve the crude extract in a small volume of 80% methanol (B129727) and apply it to a QAE-Toyopearl column pre-equilibrated with the same solvent.
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Elute the column with a stepwise gradient of increasing methanol concentration in water.
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Collect fractions and monitor for activity using a renin inhibition assay.
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Preparative High-Performance Liquid Chromatography (HPLC):
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Pool the active fractions and concentrate.
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Further purify the active fraction by preparative reverse-phase HPLC. A typical system might use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.
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Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect the peak corresponding to Cyclothiazomycin A.
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Final Purification:
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Desalt the purified fraction and lyophilize to obtain pure Cyclothiazomycin A as a white powder.
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Structure Elucidation
Objective: To determine the chemical structure of the isolated Cyclothiazomycin.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
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Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the sequence of amino acid residues and the connectivity of the structural motifs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information about the number and types of protons in the molecule.
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¹³C NMR: Provides information about the carbon skeleton.
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2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms.
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COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
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TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different structural fragments.
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Quantitative Data
Physicochemical Properties of Cyclothiazomycin A
| Property | Value |
| Molecular Formula | C₅₉H₆₄N₁₈O₁₄S₇ |
| Molecular Weight | 1473.71 g/mol |
| Appearance | White powder |
| Solubility | Soluble in methanol, DMSO |
Biological Activity of Cyclothiazomycin Analogs
| Compound | Target | Assay | IC₅₀ / Activity | Reference |
| Cyclothiazomycin A | Human Plasma Renin | Renin Inhibition Assay | 1.7 µM | [2] |
| Cyclothiazomycin B1 | Bacteriophage RNA Polymerase | DNA-dependent RNA synthesis inhibition | Potent inhibitor | [3] |
| Cyclothiazomycin B1 | Various filamentous fungi | Antifungal Susceptibility Testing | Growth inhibition | [4] |
Visualizations
Experimental Workflow for Cyclothiazomycin Isolation
References
- 1. Identification and Analysis of the Biosynthetic Gene Cluster Encoding the Thiopeptide Antibiotic Cyclothiazomycin in Streptomyces hygroscopicus 10-22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclothiazomycin, a novel polythiazole-containing peptide with renin inhibitory activity. Taxonomy, fermentation, isolation and physico-chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An RNA polymerase inhibitor, cyclothiazomycin B1, and its isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothiazomycin - Wikipedia [en.wikipedia.org]
